4-bromo-1-(3-bromophenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(3-bromophenyl)-1H-imidazole is a heterocyclic organic compound that features both bromine atoms and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-bromophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with glyoxal in the presence of ammonium acetate, followed by bromination. The reaction conditions often include:
Solvent: Ethanol or acetic acid
Temperature: Reflux conditions
Catalysts: Ammonium acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-bromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-1-(3-bromophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-bromophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and imidazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,1’:3’,1’'-terphenyl
- 4-Bromobiphenyl
- 4-Bromobenzaldehyde
Uniqueness
4-Bromo-1-(3-bromophenyl)-1H-imidazole is unique due to the presence of both bromine atoms and the imidazole ring, which confer distinct chemical reactivity and biological activity compared to other brominated aromatic compounds.
Properties
IUPAC Name |
4-bromo-1-(3-bromophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-7-2-1-3-8(4-7)13-5-9(11)12-6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMUVAPPGOFGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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